molecular formula C12H13FO4 B13047873 1-(4-Fluoro-2,6-dimethoxyphenyl)cyclopropane-1-carboxylic acid

1-(4-Fluoro-2,6-dimethoxyphenyl)cyclopropane-1-carboxylic acid

Katalognummer: B13047873
Molekulargewicht: 240.23 g/mol
InChI-Schlüssel: IMDPEKUNZMFLEI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Fluoro-2,6-dimethoxyphenyl)cyclopropane-1-carboxylic acid is a unique chemical compound characterized by the presence of fluorine, methoxy, and cyclopropane functionalities. This compound, with a molecular weight of 240.23 g/mol, is known for its versatility and high purity, making it a valuable asset in various scientific and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluoro-2,6-dimethoxyphenyl)cyclopropane-1-carboxylic acid can be achieved through several methods. One common approach involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is known for its mild and functional group-tolerant reaction conditions .

Industrial Production Methods

Industrial production of this compound often involves optimized synthetic routes to ensure high yield and purity. The process typically includes the use of specific reagents and catalysts to facilitate the reaction, followed by purification steps to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Fluoro-2,6-dimethoxyphenyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reaction being performed .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in a variety of products depending on the substituents introduced .

Wissenschaftliche Forschungsanwendungen

1-(4-Fluoro-2,6-dimethoxyphenyl)cyclopropane-1-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 1-(4-Fluoro-2,6-dimethoxyphenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to engage in various chemical reactions, influencing biological processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(4-Fluoro-2,6-dimethoxyphenyl)cyclopropane-1-carboxylic acid stands out due to its unique combination of fluorine, methoxy, and cyclopropane functionalities. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific and industrial applications .

Eigenschaften

Molekularformel

C12H13FO4

Molekulargewicht

240.23 g/mol

IUPAC-Name

1-(4-fluoro-2,6-dimethoxyphenyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C12H13FO4/c1-16-8-5-7(13)6-9(17-2)10(8)12(3-4-12)11(14)15/h5-6H,3-4H2,1-2H3,(H,14,15)

InChI-Schlüssel

IMDPEKUNZMFLEI-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=CC(=C1C2(CC2)C(=O)O)OC)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.